2-(Methylsulfonyl)benzaldehyde

概要

説明

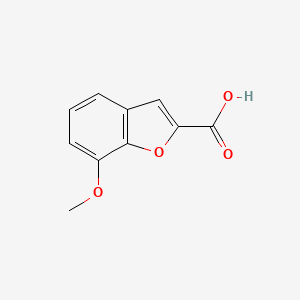

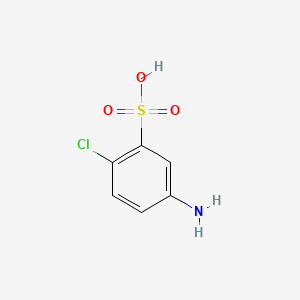

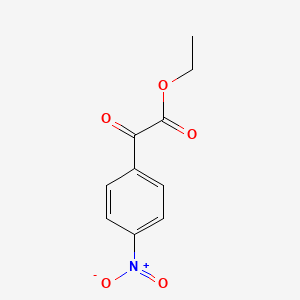

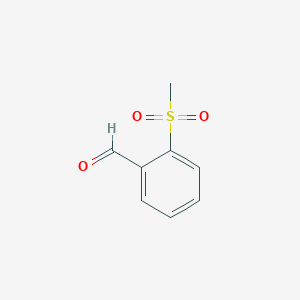

2-(Methylsulfonyl)benzaldehyde is an organic compound with the empirical formula C8H8O3S . It has a molecular weight of 184.21 . It is a solid substance .

Molecular Structure Analysis

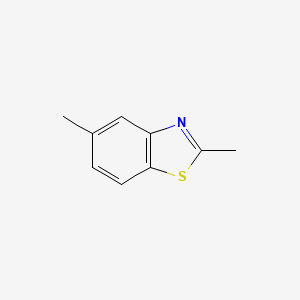

The molecular structure of 2-(Methylsulfonyl)benzaldehyde consists of a benzene ring substituted with a methylsulfonyl group and an aldehyde group .Physical And Chemical Properties Analysis

2-(Methylsulfonyl)benzaldehyde is a solid substance . Its melting point is 98-99 °C . The predicted boiling point is 385.7±34.0 °C, and the predicted density is 1.289±0.06 g/cm3 .科学的研究の応用

Application 1: Inhibition of Cyclooxygenase-2 (COX-2)

- Scientific Field: Medicinal Chemistry

- Summary of the Application: A novel series of benzimidazole derivatives, where the 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position, was designed and synthesized. These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .

- Methods of Application or Experimental Procedures: The synthesized compounds were evaluated in vitro for their inhibitory activity against COX-1 and COX-2. Furthermore, the synthesized compounds were also evaluated in vivo for their anti-inflammatory activity and ulcerogenic liability. Examination of histopathological lesions was also performed to evaluate the cariogenic effect of the most active compounds .

- Results or Outcomes: Several compounds showed selective inhibition to the COX-2 isozyme. Compound 11b showed the most potent COX-2 inhibitory activity with IC50 = 0.10 μM and a selectivity index (SI) of 134. The tested compounds also showed good anti-inflammatory activity. Regarding the ulcerogenic liability, compound 11b was the safest one with an Ulcer Index (UI) of 0.83 .

Application 2: Synthesis of 2-Arylbenzothiazole

- Scientific Field: Synthetic and Medicinal Chemistry

- Summary of the Application: Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as suitable scaffolds in pharmaceutical chemistry .

- Methods of Application or Experimental Procedures: The review article discusses the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .

- Results or Outcomes: Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , such as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc . They are also used as electrophosphorescent emitter in OLEDs .

Application 3: Synthesis of Phenylethylamines and Aromatic Substances

- Scientific Field: Synthetic and Medicinal Chemistry

- Summary of the Application: Benzaldehyde is used as a raw material for the synthesis of phenylethylamines, aromatic substances like acetals of benzaldehyde, cinnamic aldehyde, cinnamic acid, benzyl benzoate, jasmin aldehyde, hexylcinnamic aldehyde, as well as triphenylmethane, acridine and aniline malachite green dyes .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of these syntheses are a variety of aromatic substances and dyes .

Application 4: Enzymatic Production of Benzaldehyde from L-Phenylalanine

- Scientific Field: Biochemistry

- Summary of the Application: Benzaldehyde is an organic compound with an almond-like aroma and one of the most important and widely used flavorings in the food industry. An enzymatic process for the production of benzaldehyde from L-phenylalanine was developed .

- Methods of Application or Experimental Procedures: Four enzymes were expressed in Escherichia coli; L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase. A quadruple mutant of 4-hydroxymandelate synthase obtained by random and site-directed mutagenesis demonstrated 2.4-fold higher activity than wild type .

- Results or Outcomes: The mutant-expressing strain was able to produce benzaldehyde from 100 mM L-phenylalanine at a conversion rate of 84% .

Safety And Hazards

2-(Methylsulfonyl)benzaldehyde is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302: Harmful if swallowed . Precautionary statements include P264: Wash skin thoroughly after handling, P270: Do not eat, drink or smoke when using this product, P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell, and P501: Dispose of contents/container to an approved waste disposal plant .

将来の方向性

特性

IUPAC Name |

2-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOCAQPWSXBFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277594 | |

| Record name | 2-(Methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfonyl)benzaldehyde | |

CAS RN |

5395-89-1 | |

| Record name | 5395-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylsulfonylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。